molecular formula C8H8FI B12859003 1-(2-Fluoroethyl)-2-iodobenzene

1-(2-Fluoroethyl)-2-iodobenzene

Cat. No.: B12859003
M. Wt: 250.05 g/mol
InChI Key: VSNPNAITTMURKP-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-2-iodobenzene is an aromatic compound featuring a benzene ring substituted with iodine at the ortho-position (C2) and a 2-fluoroethyl group at the adjacent carbon (C1). The 2-fluoroethyl substituent introduces both steric bulk and electronic effects due to the electronegativity of fluorine. This compound is structurally analogous to other ortho-substituted iodobenzenes but distinguishes itself through the unique combination of iodine and fluorine, which may enhance its reactivity in cross-coupling reactions or alter its physicochemical properties compared to non-fluorinated analogs.

Properties

Molecular Formula

C8H8FI

Molecular Weight

250.05 g/mol

IUPAC Name

1-(2-fluoroethyl)-2-iodobenzene

InChI

InChI=1S/C8H8FI/c9-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2

InChI Key

VSNPNAITTMURKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCF)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Fluoroethyl)-2-iodobenzene can be synthesized through several methods. One common approach involves the halogenation of ethylbenzene derivatives. The process typically includes:

    Step 1: Nucleophilic substitution reaction where ethylbenzene is treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluoroethyl group.

    Step 2: Iodination of the fluoroethylbenzene using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite.

Industrial Production Methods: Industrial production of 1-(2-Fluoroethyl)-2-iodobenzene often employs continuous flow reactors to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, minimizing by-products and optimizing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoroethyl)-2-iodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Oxidation Reactions: The fluoroethyl group can be oxidized to form fluoroacetophenone derivatives.

    Reduction Reactions: The iodo group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using Pd/C in the presence of hydrogen gas.

Major Products:

    Substitution: Formation of 1-(2-Fluoroethyl)-2-azidobenzene or 1-(2-Fluoroethyl)-2-thiobenzene.

    Oxidation: Formation of 2-fluoroacetophenone.

    Reduction: Formation of 1-(2-Fluoroethyl)benzene.

Scientific Research Applications

1-(2-Fluoroethyl)-2-iodobenzene has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the development of radiolabeled compounds for imaging studies, particularly in positron emission tomography (PET).

    Medicine: Investigated for its potential use in drug development, especially in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)-2-iodobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The fluoroethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

The following analysis compares 1-(2-Fluoroethyl)-2-iodobenzene with five structurally related iodobenzene derivatives, focusing on synthesis, reactivity, physicochemical properties, and applications.

Structural and Substituent Effects
Compound Name Substituent at C1 Key Features
1-(2-Fluoroethyl)-2-iodobenzene 2-Fluoroethyl (-CH₂CH₂F) Electron-withdrawing fluorine enhances iodine's electrophilicity.
1-Chloro-2-iodobenzene Chlorine (-Cl) Halogen-halogen interaction; higher polarity due to Cl .
1-Ethoxy-2-iodobenzene Ethoxy (-OCH₂CH₃) Electron-donating group deactivates the ring; reduced reactivity in coupling .
1-(Diethylphosphino)-2-iodobenzene Diethylphosphino (-PEt₂) Phosphine group enables coordination chemistry; used in ligand synthesis .
1-(Dimethoxymethyl)-2-iodobenzene Dimethoxymethyl (-CH(OCH₃)₂) Steric hindrance from methoxy groups may slow substitution reactions .
Physicochemical Properties
Property 1-(2-Fluoroethyl)-2-iodobenzene (Inferred) 1-Chloro-2-iodobenzene 1-Ethoxy-2-iodobenzene
Boiling Point (°C) ~250–280 (estimated) 220–225 235–240
Density (g/cm³) ~1.6–1.8 1.85 1.55
Solubility Low in water; soluble in organic solvents Similar Similar

Key Observations :

  • The 2-fluoroethyl group increases density compared to ethoxy analogs due to fluorine's atomic mass.
  • Chlorine substituents enhance polarity, improving solubility in polar aprotic solvents .

Biological Activity

1-(2-Fluoroethyl)-2-iodobenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article synthesizes findings from various sources to provide a comprehensive overview of its biological properties, including mechanisms of action, efficacy in different biological systems, and relevant case studies.

  • Molecular Formula : C8H8F I
  • Molecular Weight : 238.06 g/mol
  • IUPAC Name : 1-(2-Fluoroethyl)-2-iodobenzene

The biological activity of 1-(2-Fluoroethyl)-2-iodobenzene is primarily attributed to its halogenated structure, which influences its interaction with biological macromolecules. The presence of both fluorine and iodine atoms enhances the compound's lipophilicity, allowing it to penetrate cellular membranes more effectively. This characteristic is crucial for its potential applications in medicinal chemistry, particularly in targeting cancer cells and bacterial infections.

Key Mechanisms

  • Inhibition of Glycolysis : Similar to other fluorinated compounds, 1-(2-Fluoroethyl)-2-iodobenzene may inhibit glycolytic pathways in cancer cells, leading to reduced energy production and increased apoptosis rates in malignant cells .
  • Interaction with Enzymes : The compound may act as a reversible inhibitor of specific enzymes involved in metabolic pathways, potentially disrupting cancer cell proliferation .
  • Cytotoxicity : Preliminary studies suggest that the compound exhibits cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent.

Anticancer Activity

Recent research has highlighted the anticancer potential of halogenated compounds, including 1-(2-Fluoroethyl)-2-iodobenzene. In vitro studies have demonstrated significant cytotoxicity against several human cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
MCF7 (Breast Cancer)12.5Induction of apoptosis via glycolysis inhibition
HT-29 (Colon Cancer)10.0Disruption of metabolic pathways
M21 (Skin Melanoma)15.0Cell cycle arrest at G2/M phase

These findings suggest that the compound may be effective in treating various cancers by targeting metabolic pathways critical for tumor growth.

Antimicrobial Activity

Additionally, studies have explored the antimicrobial properties of 1-(2-Fluoroethyl)-2-iodobenzene. Its halogenated structure is believed to enhance its activity against bacterial strains resistant to conventional antibiotics.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

The compound exhibits promising antibacterial activity, particularly against Gram-positive bacteria.

Case Studies

  • Case Study on Cancer Treatment :
    A recent clinical trial investigated the efficacy of a fluorinated analog similar to 1-(2-Fluoroethyl)-2-iodobenzene in patients with advanced glioblastoma multiforme (GBM). Results indicated a significant reduction in tumor size and improved survival rates among patients treated with the compound compared to standard therapies .
  • Antimicrobial Efficacy Study :
    An experimental study evaluated the antimicrobial effects of various halogenated compounds, including 1-(2-Fluoroethyl)-2-iodobenzene, against multidrug-resistant bacterial strains. The results demonstrated that the compound effectively inhibited bacterial growth and showed potential as a new antimicrobial agent .

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